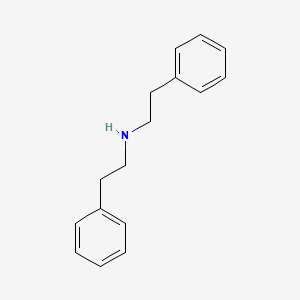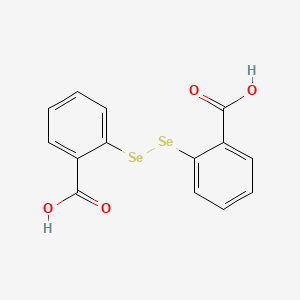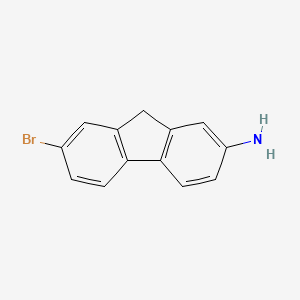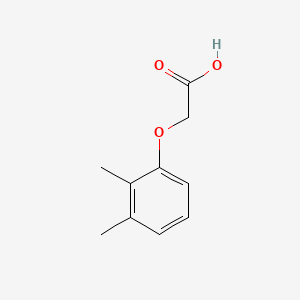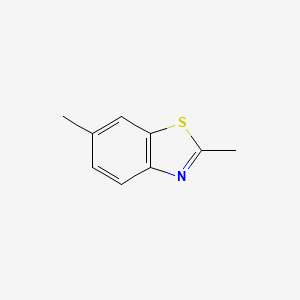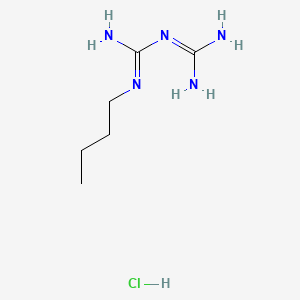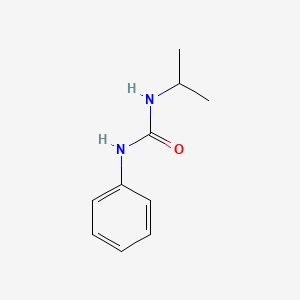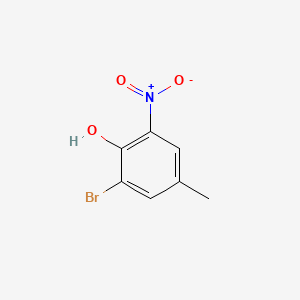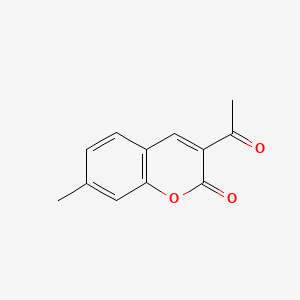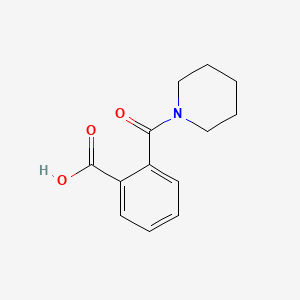![molecular formula C13H25BrO2 B1265964 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- CAS No. 50816-20-1](/img/structure/B1265964.png)
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-
描述
Synthesis Analysis
The synthesis of dihydropyrano[3,2-b]pyrans and their derivatives, including compounds like 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-, has been extensively studied due to their significant biological activities and applications in medicinal chemistry. A variety of synthetic strategies have been developed, utilizing substrates such as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, popularly known as kojic acid, to synthesize these compounds. These methods benefit from the diversity of starting materials and aim to produce dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives efficiently (Borah, Dwivedi, & Chowhan, 2021).
科学研究应用
Pyrolysis Kinetics and Mechanism
Studies have explored the pyrolysis kinetics and mechanisms of various tetrahydropyranyl phenoxy ethers, including compounds similar to 2H-Pyran. The pyrolysis process is homogeneous, unimolecular, and follows a first-order rate law, with the reactions yielding dihydropyran (DHP) and corresponding phenols. These findings are crucial for understanding the thermal behavior of such compounds (Álvarez-Aular et al., 2018).
Biological Activities of Pyran Derivatives
Pyrans and their analogs, including 2H-pyran derivatives, hold a significant place in bioorganic chemistry due to their diverse applications and biological activities. These compounds have been extensively researched for their potential in various biological applications (Suthar, Kumbhani, & Bhatt, 2021).
Synthesis of Biologically Active Molecules
2H-Pyran-2-ones, closely related to the compound , serve as important building blocks for the synthesis of various biologically active molecules. Their synthetic potential is leveraged to produce a wide range of heterocyclic compounds with significant biological importance (Pratap & Ram, 2017).
Chemical Synthesis and Structural Studies
The compound 2H-Pyran has been central to numerous studies focusing on chemical synthesis and structural analysis. Investigations include the synthesis of lipid peroxidation products and structural studies of derivatives, which contribute to a better understanding of their chemical properties and potential applications (Jouanin et al., 2008).
安全和危害
属性
IUPAC Name |
2-(8-bromooctoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRBYQZIJFWGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885743 | |
| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
CAS RN |
50816-20-1 | |
| Record name | 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 2-((8-bromooctyl)oxy)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50885743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(8-bromooctyl)oxy]tetrahydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

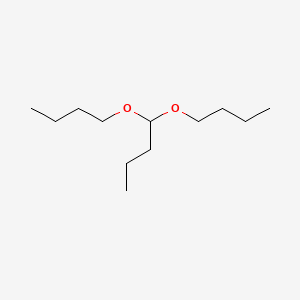
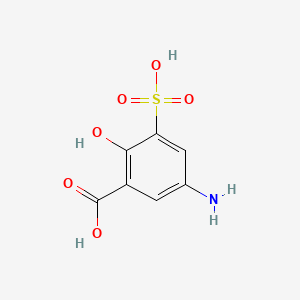
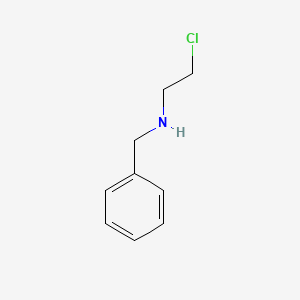
![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)
